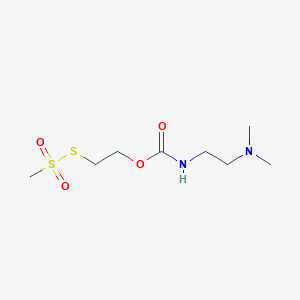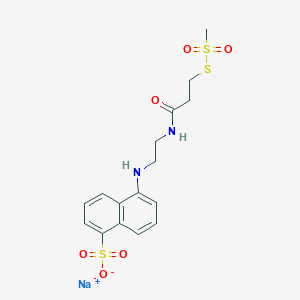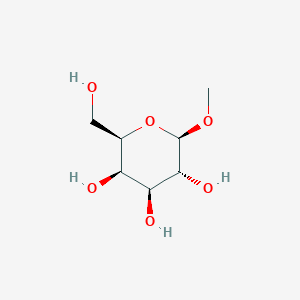
4-Méthylumbelliféryle 2-acétamido-2-désoxy-β-D-galactopyranoside
Vue d'ensemble
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, also known as 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, is a useful research compound. Its molecular formula is C₁₈H₂₁NO₈ and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Essais d'hexosaminidase
Ce composé est utilisé comme substrat fluorogène dans les essais d'hexosaminidase . Les hexosaminidases sont des enzymes lysosomales qui éliminent les résidus terminaux de N-acétylglucosamine et de N-acétylgalactosamine liés β-glycosidiquement à un certain nombre de glycoconjugués . Cet essai est particulièrement important pour le diagnostic d'une famille de maladies de stockage lysosomal, les gangliosidoses GM2, qui résultent d'une déficience en β-hexosaminidase héréditaire .
Diagnostic de la maladie de Tay-Sachs
Le composé a été utilisé pour quantifier l'activité de la β-hexosaminidase dans le sérum ou les leucocytes de patients atteints de gangliosidoses GM2 telles que la maladie de Tay-Sachs . La maladie de Tay-Sachs se caractérise par des défauts dans la sous-unité α de la β-hexosaminidase .
Détection des maladies inflammatoires
Des taux aberrants d'hexosaminidase ont été trouvés associés à diverses maladies inflammatoires . Le composé peut être utilisé dans des essais pour détecter ces niveaux anormaux .
Caractérisation des souris knock-out
Les essais pratiques in vitro utilisant ce composé sont indispensables pour la caractérisation des souris knock-out avec des activités hexosaminidases potentiellement modifiées .
Études structure-fonction
Le composé est utilisé dans des études structure-fonction détaillées visant à élucider le mécanisme enzymatique des hexosaminidases
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, also known as 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .
Mode of Action
The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU can then be used to quantify the activity of the enzyme .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the activity of N-acetyl-β-D-glucosaminidase . The enzyme’s functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from the compound .
Result of Action
The result of the compound’s action is the release of 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU, which is pH-dependent, can be used to quantify the activity of N-acetyl-β-D-glucosaminidase . This has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease .
Action Environment
The action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is influenced by the pH of the environment . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Analyse Biochimique
Biochemical Properties
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-hexosaminidases. These enzymes catalyze the hydrolysis of terminal beta-glycosidically linked N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates . Upon enzymatic cleavage by beta-hexosaminidases, 4-methylumbelliferone is released, which can be quantified due to its fluorescent properties . This interaction is essential for diagnosing lysosomal storage disorders and studying enzyme kinetics.
Cellular Effects
The effects of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside on cells are primarily observed through its role in enzyme assays. It influences cell function by serving as a substrate for beta-hexosaminidases, which are involved in the degradation of glycosphingolipids . This degradation is crucial for maintaining cellular homeostasis and preventing the accumulation of harmful metabolites. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirectly observed through the activity of the enzymes it interacts with.
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside exerts its effects through its interaction with beta-hexosaminidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release 4-methylumbelliferone . This reaction is pH-dependent, with optimal fluorescence observed at specific pH levels . The released 4-methylumbelliferone serves as a measurable indicator of enzyme activity, allowing researchers to study enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside are critical factors. The compound is stable when stored at -20°C and protected from light . Over time, its effects on cellular function can be observed through continuous enzyme assays, which help monitor the long-term activity of beta-hexosaminidases. The compound’s stability ensures consistent results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside in animal models vary with dosage. At optimal doses, the compound effectively serves as a substrate for beta-hexosaminidases, allowing for accurate measurement of enzyme activity . At high doses, potential toxic or adverse effects may be observed, although specific studies on toxicity are limited. Researchers must carefully determine the appropriate dosage to avoid any detrimental effects on the animal models.
Metabolic Pathways
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is involved in the metabolic pathways of glycosphingolipid degradation. It interacts with beta-hexosaminidases, which catalyze the hydrolysis of glycosidic bonds in glycoconjugates . This interaction is essential for the breakdown of complex carbohydrates and the maintenance of cellular homeostasis. The compound’s role in these pathways highlights its importance in studying metabolic disorders and enzyme deficiencies.
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is transported and distributed based on its interaction with beta-hexosaminidases. The compound’s localization and accumulation are influenced by the presence of these enzymes, which are primarily found in lysosomes . The transport and distribution of the compound are crucial for its effectiveness as a substrate in enzyme assays.
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is primarily within lysosomes, where beta-hexosaminidases are active . This localization is essential for the compound’s function as a substrate, as it ensures proximity to the enzymes it interacts with. The targeting signals and post-translational modifications that direct the compound to lysosomes are critical for its activity and effectiveness in biochemical assays.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-SOVHRIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235472 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-29-6 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-acetamido-2-deoxy-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside help in studying Tay-Sachs disease?
A1: 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a substrate for the enzyme β-N-acetylhexosaminidase, which exists in different forms (isozymes) including Hex A, Hex B, and Hex I. [] In Tay-Sachs disease, a deficiency in Hex A activity leads to the accumulation of specific lipids in the brain. By using 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside and analyzing the activity of different Hex isozymes in cell lines derived from Tay-Sachs patients, researchers can study the disease mechanisms and potential therapeutic approaches. [] The compound acts as a marker, releasing a fluorescent signal when cleaved by the enzyme, allowing for the quantification of enzyme activity.
Q2: Can you explain the use of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside in microbiology?
A2: 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is incorporated into a specialized agar plate called Fluoroplate Candida. [] Candida albicans, a common fungal pathogen, expresses significant galactosaminidase activity. When this yeast species grows on Fluoroplate Candida, it hydrolyzes the compound, releasing 4-methylumbelliferone. This molecule fluoresces under UV light, allowing for rapid and visual differentiation of C. albicans colonies from other Candida species and yeasts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)


![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)



